molecular formula C26H46 B15176053 Didecylbenzene CAS No. 33377-22-9

Didecylbenzene

Cat. No.: B15176053
CAS No.: 33377-22-9
M. Wt: 358.6 g/mol
InChI Key: FVEVOEHPSHPIOH-UHFFFAOYSA-N
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Description

Didecylbenzene is an organic compound with the chemical formula C24H42. It consists of a benzene ring substituted with two decyl groups. This compound is part of the alkylbenzene family, which is known for its applications in various industrial processes, particularly in the production of surfactants and detergents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didecylbenzene can be synthesized through the alkylation of benzene with decene in the presence of a catalyst. The reaction typically involves the use of a Friedel-Crafts alkylation process, where benzene reacts with decene in the presence of an acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more advanced catalytic processes to improve efficiency and reduce by-products. One common method is the use of solid acid catalysts, which offer better selectivity and longer catalyst life compared to traditional liquid acid catalysts. The Detal process, which employs zeolite-based catalysts, is widely used in the production of linear alkylbenzenes, including this compound .

Chemical Reactions Analysis

Types of Reactions

Didecylbenzene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound sulfonic acid, a key intermediate in the production of surfactants.

    Reduction: Reduction reactions can be used to modify the alkyl chains, although this is less common.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sulfuric acid (H2SO4) and oleum.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., chlorine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include this compound sulfonic acid and various substituted didecylbenzenes, depending on the specific reagents and conditions used.

Scientific Research Applications

Didecylbenzene has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of didecylbenzene and its derivatives often involves interactions with cell membranes and proteins. The long alkyl chains can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In the case of surfactants, the sulfonic acid group enhances the compound’s ability to reduce surface tension, making it effective in cleaning and emulsifying applications .

Comparison with Similar Compounds

Similar Compounds

    Dodecylbenzene: Similar in structure but with a single dodecyl group.

    Tetradecylbenzene: Contains a tetradecyl group instead of decyl groups.

    Hexadecylbenzene: Features a hexadecyl group.

Uniqueness

Didecylbenzene is unique due to its dual decyl groups, which provide distinct physical and chemical properties compared to its analogs. This structural feature enhances its effectiveness in applications requiring strong hydrophobic interactions and surface activity .

Properties

CAS No.

33377-22-9

Molecular Formula

C26H46

Molecular Weight

358.6 g/mol

IUPAC Name

1,2-didecylbenzene

InChI

InChI=1S/C26H46/c1-3-5-7-9-11-13-15-17-21-25-23-19-20-24-26(25)22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22H2,1-2H3

InChI Key

FVEVOEHPSHPIOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=CC=C1CCCCCCCCCC

Origin of Product

United States

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